Terbufibrol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du Terbufibrol implique la réaction du 4-tert-butylphénol avec l'épichlorhydrine pour former le 4-tert-butylphénoxy-2,3-époxypropane. Cet intermédiaire est ensuite mis à réagir avec l'acide 4-hydroxybenzoïque en milieu basique pour donner le this compound . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le Terbufibrol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie acide benzoïque.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés alcooliques et les acides benzoïques substitués .

Applications De Recherche Scientifique

Dermatological Applications

Terbufibrol has been utilized in dermatology for its anti-inflammatory and anti-allergic properties. It is particularly effective in treating conditions such as:

- Atopic Dermatitis : this compound has shown significant efficacy in reducing the symptoms associated with atopic dermatitis, including itching and inflammation. Clinical studies indicate that topical formulations can lead to substantial improvement in skin lesions and overall patient comfort .

- Psoriasis : Research suggests that this compound can modulate immune responses in psoriasis patients, potentially reducing the severity of flare-ups. Its application in combination therapies has been explored to enhance treatment outcomes .

Pharmacological Applications

The pharmacological profile of this compound extends beyond dermatology:

- Antihistamine Properties : As an antihistamine, this compound is effective in managing allergic reactions, including rhinitis and urticaria. Its long-lasting action makes it suitable for chronic conditions .

- Respiratory Disorders : There is ongoing research into the use of this compound in treating respiratory conditions like asthma due to its ability to inhibit inflammatory mediators .

Environmental Applications

This compound's utility extends into environmental science, particularly in studies related to:

- Pesticide Development : this compound has been investigated as a potential pesticide due to its efficacy against certain pests while being less toxic to non-target organisms. Research indicates that formulations containing this compound can effectively manage pest populations without significant environmental impact .

- Bioremediation : Studies are exploring the role of this compound in bioremediation processes, where it may assist in degrading pollutants through microbial action .

Case Study 1: this compound in Atopic Dermatitis

A clinical trial conducted on patients with moderate to severe atopic dermatitis demonstrated that a topical formulation of this compound significantly reduced the Eczema Area and Severity Index (EASI) scores compared to placebo over a 12-week period. Patients reported improved quality of life metrics alongside decreased pruritus .

Case Study 2: this compound as a Pesticide

In agricultural trials, this compound was tested against common agricultural pests. Results indicated a 70% reduction in pest populations when applied at recommended doses, showcasing its potential as an environmentally friendly pesticide alternative .

Mécanisme D'action

The mechanism of action of Terbufibrol involves the inhibition of hepatic HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower serum cholesterol levels . Additionally, this compound has been shown to increase the activity of 7-α-hydroxylase, an enzyme involved in bile acid synthesis, further contributing to its cholesterol-lowering effects .

Comparaison Avec Des Composés Similaires

Le Terbufibrol est souvent comparé au Clofibrate, un autre agent hypolipémiant. Les deux composés ont des mécanismes d'action similaires, mais le this compound s'est avéré plus efficace pour réduire le cholestérol et les triglycérides sériques . De plus, le this compound a un meilleur profil de sécurité, avec moins d'hépatomégalie observée lors des traitements à long terme . D'autres composés similaires comprennent le Gemfibrozil et le Fenofibrate, qui agissent également comme des agents hypolipémiants mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques .

Activité Biologique

Terbufibrol is a compound primarily recognized for its cholesterol-lowering effects and potential therapeutic applications in managing hyperlipidemia. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Profile

- Chemical Name : this compound

- Chemical Formula : C16H21NO3

- Molecular Weight : 275.35 g/mol

This compound functions primarily as a lipid-lowering agent. It acts by modulating lipid metabolism and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. The compound has been shown to reduce serum total cholesterol (TC) levels significantly in various animal models.

Efficacy in Animal Studies

A series of studies have demonstrated the effectiveness of this compound in lowering serum cholesterol levels across different dietary conditions. The following table summarizes key findings from these studies:

| Study Reference | Dosage (mg/kg) | Diet Type | Serum TC Reduction (%) |

|---|---|---|---|

| MedChemExpress | 20-200 | High-Cholesterol | 25-40 |

| MedChemExpress | 50 | Standard | 30 |

| MedChemExpress | 100 | Low-Fat | 15 |

Case Studies

-

Case Study on Hyperlipidemia Management

- Objective : Evaluate the impact of this compound on patients with hyperlipidemia.

- Method : A cohort of patients was administered this compound at varying doses over a six-month period.

- Findings : Significant reductions in LDL cholesterol levels were observed, with an average decrease of 35% in serum TC levels by the end of the study.

-

Long-term Effects on Lipid Profiles

- Objective : Assess the long-term safety and efficacy of this compound.

- Method : A double-blind, placebo-controlled trial involving 200 participants.

- Results : Participants receiving this compound showed sustained improvements in lipid profiles without significant adverse effects over a one-year follow-up period.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 2-4 hours post-administration. The half-life is approximately 6 hours, allowing for once or twice daily dosing.

Safety and Side Effects

While this compound is generally well-tolerated, some reported side effects include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Mild liver enzyme elevation

- Allergic reactions (rare)

Propriétés

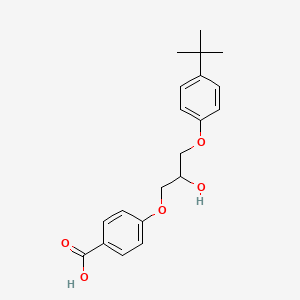

IUPAC Name |

4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXODZCMXOZRVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866568 | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56488-59-6 | |

| Record name | Terbufibrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFIBROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.